molecular formula C10H8F4O3 B12970651 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid

3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid

Cat. No.: B12970651
M. Wt: 252.16 g/mol
InChI Key: LPOCZXWPPBKNDE-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is a fluorinated organic compound characterized by the presence of four fluorine atoms and a hydroxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid:

Uniqueness

3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(2-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-3-1-2-4-7(6)15/h1-4,15H,5H2,(H,16,17)

InChI Key

LPOCZXWPPBKNDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)O

Origin of Product

United States

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